1-(2,3-Dichlorophenyl)piperazine dihydrochloride

Cholesterol Biosynthesis Drug Metabolism Teratogenicity

1-(2,3-Dichlorophenyl)piperazine dihydrochloride is the essential precursor for Aripiprazole and Cariprazine synthesis, defined by its unique ortho/meta-dichloro substitution pattern required for dopamine D3 receptor affinity and DHCR7 inhibition. The dihydrochloride salt offers superior aqueous solubility (>50 mg/mL) over the free base, ensuring reproducible dosing in pharmacological studies. High purity (≥98%) and unambiguous identity (UNII TL9SA9T7CA) guarantee batch-to-batch consistency for pharmaceutical R&D and impurity profiling. Substituting with other isomers introduces uncontrolled variables; choose the authentic 2,3-DCPP for reliable results.

Molecular Formula C10H14Cl4N2
Molecular Weight 304 g/mol
CAS No. 864512-47-0
Cat. No. B3159791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dichlorophenyl)piperazine dihydrochloride
CAS864512-47-0
Molecular FormulaC10H14Cl4N2
Molecular Weight304 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl.Cl
InChIInChI=1S/C10H12Cl2N2.2ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;;/h1-3,13H,4-7H2;2*1H
InChIKeySWBGKHGFVDCZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dichlorophenyl)piperazine Dihydrochloride (864512-47-0): Procurement Specifications and Baseline Identity for Pharmaceutical R&D


1-(2,3-Dichlorophenyl)piperazine dihydrochloride (CAS: 864512-47-0), the dihydrochloride salt of the free base with CAS 41202-77-1, is an arylpiperazine derivative with the molecular formula C10H14Cl4N2 and a molecular weight of 304.04 g/mol . It is structurally defined by a 2,3-dichloro substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties compared to its positional isomers. This compound serves as a key synthetic intermediate in the production of atypical antipsychotics such as Aripiprazole and Cariprazine, as documented in multiple patents and primary literature [1][2]. Its unique chemical fingerprint is codified in authoritative databases under the Unique Ingredient Identifier (UNII) TL9SA9T7CA, enabling unambiguous material identification for procurement and quality control purposes [3]. The dihydrochloride salt form enhances aqueous solubility relative to the free base, making it a preferred physical form for further synthetic manipulation in pharmaceutical research and development workflows.

The Critical Role of 2,3-Dichloro Substitution: Why 1-(2,3-Dichlorophenyl)piperazine Dihydrochloride (864512-47-0) Cannot Be Replaced by Other Arylpiperazines


The arylpiperazine scaffold is a common pharmacophore, but subtle changes in aryl substitution profoundly impact both the biological activity and the synthetic utility of these molecules. 1-(2,3-Dichlorophenyl)piperazine dihydrochloride possesses a specific ortho/meta-dichloro substitution pattern that is a known structural requirement for high-affinity binding at dopamine D3 receptors, a feature not shared by the 2,4- or 2,6-dichloro isomers [1]. Furthermore, it is the primary metabolic product (2,3-DCPP) of the clinically approved drugs Aripiprazole and Cariprazine, which itself acts as a potent inhibitor of 7-dehydrocholesterol reductase (DHCR7), with an inhibitory concentration comparable to the known teratogen AY9944 [2]. This unique DHCR7 activity profile is a direct consequence of the 2,3-dichloro substitution and is not replicated by other arylpiperazine metabolites. Therefore, substituting this compound with a different arylpiperazine analog in a synthetic pathway or pharmacological study would introduce an uncontrolled variable, leading to the formation of a different final product or generating confounding biological data that does not reflect the pharmacology of the intended target drugs or their metabolites.

Quantitative Differentiation of 1-(2,3-Dichlorophenyl)piperazine Dihydrochloride (864512-47-0): A Comparator-Driven Evidence Guide for Scientific Selection


DHCR7 Enzyme Inhibition: 1-(2,3-Dichlorophenyl)piperazine is as Potent as a Known Teratogen

The 2,3-DCPP metabolite (free base of target compound) demonstrates potent inhibition of DHCR7, the final enzyme in the cholesterol biosynthesis pathway. This activity is a class-specific effect of dichlorophenylpiperazines, and the 2,3-substitution pattern is a key determinant of this potency [1]. The inhibition concentration is quantitatively comparable to that of AY9944, a well-known teratogenic DHCR7 inhibitor used as a positive control. This establishes a clear, quantitative benchmark for this compound's unique off-target activity, which is distinct from the pharmacological profiles of the parent antipsychotic drugs.

Cholesterol Biosynthesis Drug Metabolism Teratogenicity Antipsychotics

Dopamine D3 Receptor Affinity: The 2,3-Dichloro Substitution Enables High-Affinity Binding

The 2,3-dichlorophenylpiperazine pharmacophore is a critical structural element for achieving high binding affinity at the dopamine D3 receptor. A structure-activity relationship (SAR) study demonstrated that among various arylpiperazine analogs, those incorporating the 2,3-dichloro-substituted phenylpiperazine were required for high-affinity binding to the D3 receptor [1]. This specific substitution pattern enables the design of ligands with nanomolar affinity and significant selectivity over the D2 receptor. For instance, a lead compound from this series (compound 51) displayed a D3 Ki of 1.4 nM and a D3/D2 selectivity ratio of 64 [1]. This contrasts with compounds lacking this specific substitution pattern, which show significantly lower D3 affinity.

Dopamine Receptors D3 Antagonists CNS Drug Discovery Structure-Activity Relationship (SAR)

Dual Dopamine/Serotonin Receptor Pharmacology: 2,3-DCPP Scaffold Enables Polypharmacology

Analogs based on the 2,3-DCPP scaffold exhibit high affinity for multiple monoamine receptors, a desirable polypharmacological profile for atypical antipsychotics. In one study, several N-(2,3-dichlorophenyl)piperazine analogs demonstrated high affinity for dopamine D3 receptors (Ki = 0.3-0.9 nM) and also bound to serotonin 5-HT1A receptors with high affinity [1]. This dual activity is a key differentiator from more selective compounds and is a known attribute of clinically successful drugs that utilize the 2,3-DCPP moiety, such as aripiprazole and cariprazine. The data show that the 2,3-DCPP core provides a reliable platform for achieving this balanced receptor engagement.

Polypharmacology Serotonin Receptors Dopamine Receptors Antipsychotics

Physicochemical Profile: Enhanced Solubility of the Dihydrochloride Salt

The dihydrochloride salt form (target compound) provides a significant advantage in aqueous solubility compared to the free base form (CAS 41202-77-1). While the free base 1-(2,3-dichlorophenyl)piperazine has a calculated logP of approximately 4.4, the hydrochloride salt has an experimental logP of around 2.8 [1]. This lower logP and the ionic nature of the salt translate directly to a high aqueous solubility of greater than 50 mg/mL at 25°C, as determined experimentally [1]. This is a critical differentiation for researchers requiring water-soluble formulations for in vitro assays, in vivo dosing, or as a more reactive starting material in aqueous-phase synthetic reactions.

Formulation Solubility Drug Discovery Chemical Properties

Synthetic Efficiency: Optimized High-Purity Production for Aripiprazole Intermediate

The target compound is a key intermediate in the synthesis of Aripiprazole, and its production has been optimized for efficiency and purity. An illustrative method describes a scalable process using sulfolane as a solvent, yielding 1-(2,3-dichlorophenyl)piperazine hydrochloride with >99% purity as a precipitate [1]. Alternative patented methods have also been developed to overcome limitations of earlier syntheses, reporting yields of up to 69.4% with purities exceeding 99% by HPLC [2]. These well-documented, high-yielding routes ensure that the dihydrochloride salt can be procured in consistent, high purity, which is critical for minimizing impurities in the subsequent synthesis of the final active pharmaceutical ingredient.

Process Chemistry Scale-up Synthesis Aripiprazole High Purity

Validated Application Scenarios for 1-(2,3-Dichlorophenyl)piperazine Dihydrochloride (864512-47-0): Where It Provides a Decisive Advantage


Synthesis of Aripiprazole and Cariprazine: A Critical Intermediate with Validated Process Chemistry

This is the primary industrial application. 1-(2,3-Dichlorophenyl)piperazine dihydrochloride is the essential precursor for synthesizing the atypical antipsychotics Aripiprazole and Cariprazine [1][2]. The availability of the compound in high purity (>99%), as validated by scalable synthetic methods [3][4], makes it the only rational procurement choice for pharmaceutical manufacturers and contract research organizations (CROs) engaged in the production or impurity profiling of these drugs. Using an alternative arylpiperazine would result in a different final product and is not a viable substitution.

Development of Selective Dopamine D3 Receptor Ligands as Pharmacological Probes

The 2,3-DCPP scaffold is a privileged structure for achieving high affinity and selectivity for the dopamine D3 receptor [5]. Researchers developing new D3-selective ligands for studying neuropsychiatric disorders like addiction or schizophrenia should select this compound as their starting point. The SAR evidence demonstrates that this specific substitution pattern is required for high D3 affinity, and building upon this scaffold is a proven strategy for generating potent and selective molecular probes.

Investigating DHCR7 Inhibition and Cholesterol Dysregulation as an Off-Target Liability

This compound (as its free base metabolite, 2,3-DCPP) is a known potent inhibitor of the DHCR7 enzyme, with potency comparable to the teratogen AY9944 [6]. This makes it an essential positive control and a crucial tool compound for research programs investigating the off-target effects of antipsychotic drugs on cholesterol biosynthesis. Studies aimed at understanding developmental toxicity or designing new drugs that avoid this liability require this specific compound, as the DHCR7 inhibitory activity is directly tied to the 2,3-dichloro substitution pattern and is not a general property of all arylpiperazines.

Formulation and Solubility Studies for Preclinical In Vivo Dosing

For in vivo pharmacological studies involving novel analogs derived from the 2,3-DCPP scaffold, the high aqueous solubility of the dihydrochloride salt (>50 mg/mL) provides a clear, practical advantage over the poorly soluble free base [7]. Researchers requiring a water-soluble form of this core scaffold for preparing dosing solutions for animal studies should specify the dihydrochloride salt to avoid solubility-related formulation challenges and ensure reproducible pharmacokinetic profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,3-Dichlorophenyl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.